![molecular formula C22H22ClN3O B193149 2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile CAS No. 114772-55-3](/img/structure/B193149.png)
2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile
Overview
Description
2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile (CAS: 114772-55-3) is a synthetic organic compound featuring a benzimidazole core substituted with a butyl chain, chlorine, and hydroxymethyl groups. The compound is cataloged as an impurity or intermediate in drug development, with storage recommendations at +4°C . Its IUPAC name and SMILES string (CCCCc1nc(Cl)c(CO)n1Cc2ccc(cc2)c3ccccc3C#N) confirm the presence of critical functional groups influencing its reactivity and biological interactions .
Biological Activity
2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile, also known by its CAS number 114772-55-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C22H22ClN3O
- Molecular Weight : 379.88 g/mol
- Appearance : Solid, white to off-white
- Melting Point : 147-151°C
- Solubility : Slightly soluble in acetone, DMSO, and methanol .
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- NLRP3 Inflammasome Inhibition : Recent studies have indicated that compounds similar to this compound may inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This inhibition could be beneficial in conditions characterized by excessive inflammation, such as Alzheimer's disease and Parkinson's disease .
- Antihypertensive Effects : The compound is classified under antihypertensives, suggesting it may act on pathways related to blood pressure regulation. Its structural similarity to known antihypertensive agents indicates potential vasodilatory effects through mechanisms involving nitric oxide pathways .
- Anticancer Properties : Preliminary research suggests that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The exact pathways involved are still under investigation but may involve modulation of cell cycle regulators and apoptotic markers .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of related compounds:
Pharmacological Profiles
The pharmacological profiles of related compounds suggest that they might interact with multiple targets:
- Beta-Adrenergic Receptors : Potential modulation of these receptors could lead to improved cardiovascular outcomes.
- Cytokine Production Modulation : Influencing cytokine levels may provide therapeutic benefits in inflammatory diseases.
Scientific Research Applications
Pharmaceutical Development
This compound has been identified as an impurity in the synthesis of Losartan, an antihypertensive medication. Its structural characteristics allow it to serve as a valuable reference standard in the quality control of Losartan production. The presence of the imidazole ring is crucial for the pharmacological activity of related compounds .
Research indicates that derivatives of imidazole compounds exhibit various biological activities, including:
- Antimicrobial Properties : Imidazole derivatives have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics.
- Anticancer Activity : Certain studies suggest that compounds similar to 2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile can inhibit tumor growth and induce apoptosis in cancer cells .
Mechanistic Studies
The compound's unique structure allows researchers to investigate its interaction with biological targets at the molecular level. Studies focusing on its mechanism of action can provide insights into how modifications to the imidazole group affect binding affinity and biological efficacy .
Case Study 1: Losartan Synthesis
A detailed study on the synthesis of Losartan highlighted the role of this compound as an impurity. Analytical methods such as HPLC and mass spectrometry were employed to quantify this impurity during the manufacturing process, ensuring compliance with regulatory standards .
Case Study 2: Antimicrobial Testing
In a recent investigation, several imidazole derivatives were tested against a panel of pathogenic bacteria. The results indicated that modifications to the hydroxymethyl group significantly enhanced antimicrobial activity, suggesting that compounds like this compound could be optimized for better efficacy .
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile and optimizing reaction yields?
Synthesis typically involves multi-step protocols, including cyclization reactions and functional group modifications. For example:
- Cyclization : Use phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to facilitate imidazole ring formation, as demonstrated in analogous imidazole derivatives .
- Protecting Groups : Employ trityl (triphenylmethyl) groups to stabilize reactive intermediates like hydroxymethyl substituents during synthesis, as seen in structurally related compounds .
- Yield Optimization : Screen solvent systems (e.g., DMF, THF) and catalysts (e.g., Pd-based catalysts for cross-coupling reactions) to improve efficiency. Evidence from biphenyl-tetrazole analogs suggests yields >80% are achievable with optimized conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Chromatography : Use HPLC with UV detection (λ = 254 nm) and C18 columns for purity assessment, referencing ISO 17025/17034-certified standards .
- Spectroscopy : Combine ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and IR (e.g., 1680 cm⁻¹ for nitrile C≡N stretch) for structural confirmation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions ([M+H]⁺) and isotopic patterns, critical for distinguishing regioisomers .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectral data or unexpected byproducts during synthesis?
- Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) to confirm assignments, especially for chiral centers or sterically hindered protons .
- Byproduct Analysis : Use LC-MS/MS to identify impurities (e.g., dechlorinated derivatives or trityl-protected intermediates) and trace reaction pathways .
- Crystallography : Single-crystal X-ray diffraction (as applied to structurally similar imidazole derivatives) resolves ambiguities in stereochemistry .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Substituent Variation : Systematically modify the benzonitrile, hydroxymethyl, or butyl groups. For example:
- Replace the benzonitrile with tetrazole moieties to assess impact on bioactivity (see biphenyl-tetrazole analogs in ).
- Introduce fluorinated or methoxy groups on the phenyl ring to study electronic effects .
- Biological Assays : Pair synthetic modifications with in vitro binding assays (e.g., enzyme inhibition) or computational docking studies to map interactions with target proteins .
Q. What experimental frameworks are recommended for assessing environmental stability or degradation pathways?
- Environmental Fate Studies : Adapt methodologies from long-term ecological projects (e.g., INCHEMBIOL) to evaluate abiotic transformations (hydrolysis, photolysis) and bioaccumulation potential .
- Analytical Workflows : Use non-targeted LC-HRMS to detect transformation products in simulated environmental matrices (soil/water) .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic pathways or characterization data?
- Literature Review : Cross-reference peer-reviewed protocols (e.g., cyclization conditions in vs. protecting group strategies in ).
- Reproducibility Tests : Replicate key steps (e.g., trityl group removal) under controlled conditions to isolate variables affecting yield or purity .
- Collaborative Validation : Share raw spectral data (NMR, MS) with independent labs to confirm structural assignments .
Q. What advanced techniques are critical for validating the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for receptors like angiotensin II type 1 (AT1), given structural similarities to antihypertensive imidazole derivatives .
- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., hydrogen bonding with hydroxymethyl groups) to rationalize activity differences among analogs .
Q. Methodological Tables
Table 1. Key Analytical Parameters for Structural Confirmation
Technique | Parameters | Reference |
---|---|---|
¹H NMR | δ 2.5–3.0 ppm (butyl CH₂), δ 4.5–5.0 ppm (CH₂OH) | |
HPLC | Retention time: 12.3 min (C18, 70% MeCN) | |
HRMS | [M+H]⁺ = 449.1523 (theoretical) |
Table 2. Synthetic Optimization Variables
Variable | Optimal Conditions | Impact on Yield |
---|---|---|
Solvent | DMF (>80% purity) | Increases by 20% |
Catalyst | Pd(PPh₃)₄ (0.5 mol%) | Reduces byproducts |
Temperature | 120°C (reflux) | Accelerates cyclization |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Pharmacological Diversity: The trifluoromethyl and thioxoimidazolidinone substituents in ’s compounds confer androgen receptor antagonism, diverging from the antifungal activity observed in ’s imidazole derivatives .
Key Observations:
- Reductive Amination : A common method for imidazole derivatives, yielding moderate efficiency .
- Multi-Step Synthesis : Triphenylmethyl-protected analogues (e.g., CAS: 1796930-34-1) require protective group strategies, increasing synthetic complexity .
Physicochemical Properties
Table 3: Physical Properties of Selected Analogues
Key Observations:
Preparation Methods
Structural Overview and Key Intermediates
The target compound features a 2-butyl-4-chloro-5-(hydroxymethyl)imidazole core linked via a methylene group to a 2-cyanobiphenyl moiety. Critical intermediates include:
-
2-Butyl-4-chloro-5-formylimidazole : A precursor for introducing the hydroxymethyl group .
-
4-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile : For coupling the imidazole and biphenyl segments .
Physical properties of the final compound include a melting point of 157–161°C, a molecular weight of 379.88 g/mol, and solubility in dimethyl sulfoxide (DMSO) and ethyl acetate .
Synthesis of the Imidazole Core
Condensation and Cyclization
The imidazole ring is synthesized via a condensation reaction between pentamidine hydrochloride and glyoxal under pH-controlled conditions (6.0–7.5). This step yields 2-butyl-1H-imidazol-5(4H)-one (Intermediate III), which undergoes dehydration to form the imidazole backbone .
Reaction Conditions:
-
Reactants : Pentamidine hydrochloride (1.0 equiv), glyoxal (40% aqueous solution, 1.2 equiv).
-
pH Control : Maintained using sodium bicarbonate.
-
Temperature : 50–60°C for 6–8 hours.
Chlorination and Formylation
Intermediate III is treated with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the chloro and formyl groups, producing 2-butyl-4-chloro-5-formylimidazole (Intermediate I).
Key Steps:
-
Chlorination : POCl3 acts as both a chlorinating agent and solvent.
-
Vilsmeier-Haack Reaction : DMF facilitates formylation at the 5-position .
Reduction of the Formyl Group to Hydroxymethyl
The formyl group in Intermediate I is reduced to a hydroxymethyl group using sodium borohydride (NaBH4) in a methanol/water mixture.
Procedure:
-
Reactants : 2-Butyl-4-chloro-5-formylimidazole (1.0 equiv), NaBH4 (2.5 equiv).
-
Conditions : 25°C, 2 hours.
-
Workup : Acidification with HCl, extraction with ethyl acetate.
Coupling with the Biphenyl Segment
The hydroxymethylimidazole is alkylated with 4-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile to form the final product.
Synthesis of 4-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile
This intermediate is prepared via Suzuki-Miyaura coupling :
-
Reactants : 2-Cyanophenylboronic acid (1.1 equiv), 4-bromotoluene (1.0 equiv).
-
Catalyst : Pd(PPh3)4 (0.05 equiv).
-
Base : K2CO3 (2.0 equiv).
-
Solvent : Toluene/water (4:1).
Alkylation Reaction
The biphenyl bromide reacts with the hydroxymethylimidazole under basic conditions:
Optimization Data:
Parameter | Optimal Value |
---|---|
Solvent | DMF |
Base | K2CO3 |
Temperature | 80°C |
Reaction Time | 12 hours |
Yield | 75–80% |
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final compound .
Characterization and Quality Control
Spectroscopic Data
-
IR (KBr) : 2220 cm⁻¹ (C≡N), 3400 cm⁻¹ (O-H).
-
¹H NMR (400 MHz, DMSO-d6) : δ 7.85–7.45 (m, 8H, biphenyl), 5.20 (s, 2H, CH2OH), 4.65 (s, 2H, N-CH2), 2.55 (t, 2H, butyl), 1.45–1.20 (m, 4H, butyl), 0.85 (t, 3H, butyl) .
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98.5% purity .
Alternative Synthetic Routes
Direct Hydroxymethylation
A one-pot approach using paraformaldehyde and HCl gas introduces the hydroxymethyl group during imidazole formation, bypassing the formylation-reduction sequence. However, yields are lower (60–65%) .
Enzymatic Reduction
Preliminary studies using alcohol dehydrogenase for formyl reduction show promise (85% yield) but require stringent anaerobiosis .
Industrial-Scale Considerations
Properties
IUPAC Name |
2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-2-3-8-21-25-22(23)20(15-27)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,27H,2-3,8,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCNIDUBRIVYBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560148 | |
Record name | 4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114772-55-3 | |
Record name | 4′-[[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl][1,1′-biphenyl]-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114772-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Biphenyl]-2-carbonitrile, 4'-[[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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